Home > Products > Screening Compounds P3810 > 2-[(3-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate
2-[(3-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate - 1324298-52-3

2-[(3-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate

Catalog Number: EVT-2844442
CAS Number: 1324298-52-3
Molecular Formula: C18H18FNO4
Molecular Weight: 331.343
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-[(3-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is a synthetic organic compound that serves as a valuable building block in the synthesis of various complex molecules. It is particularly useful in the preparation of pyrazolyl aminoquinazoline derivatives, which have potential applications in medicinal chemistry. [, , ]

Synthesis Analysis

The synthesis of 2-[(3-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate can be achieved through a multi-step process. While specific details may vary, a common approach involves the initial preparation of (4-ethoxyphenyl)acetyl chloride. This intermediate can then be reacted with 2-chloro-N-(3-fluorophenyl)acetamide in the presence of a suitable base, such as triethylamine, to yield the desired product. [, , ]

Chemical Reactions Analysis

2-[(3-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is a versatile intermediate that can participate in various chemical reactions. One of its key reactions involves cyclization with hydrazine to form pyrazole rings. This transformation is crucial in the synthesis of pyrazolyl aminoquinazoline derivatives. [, , ] Other potential reactions include:

Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate

Compound Description: Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate (C21H20FNO2) has been synthesized and characterized using various spectroscopic techniques, including single-crystal X-ray diffraction. The molecule displays intramolecular hydrogen bonding and forms a two-dimensional network through intermolecular N–H···O hydrogen bonds in its crystal structure.

tert-Butyl (E)-(6--2,2-dimethyl-[1,3]dioxan-4-yl)acetate

Compound Description: tert-Butyl (E)-(6--2,2-dimethyl-[1,3]dioxan-4-yl)acetate is an intermediate in the synthesis of a pharmaceutical drug.

2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile

Compound Description: 2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile (C22H14FN3) was synthesized via a one-pot condensation reaction. Its crystal structure reveals a twisted conformation, with the pyridine ring not coplanar to the benzene and naphthalene ring systems. Intermolecular N—H⋯N and C—H⋯F hydrogen bonds contribute to a three-dimensional network in the crystal lattice.

Sodium [[3-(2-amino-1,2-dioxoethyl)-2-ethyl-1-(phenylmethyl)-1H-indol-4-yl]oxy]acetate

Compound Description: Sodium [[3-(2-amino-1,2-dioxoethyl)-2-ethyl-1-(phenylmethyl)-1H-indol-4-yl]oxy]acetate is a phospholipase inhibitor. It is formulated into a lyophilized pharmaceutical composition for injection, showing good storage stability and readily dissolving in aqueous media.

5-chloro-3-(2-[4-ethoxyphenyl)(ethyl)amino]-2-oxoethyl)-1H-indole-2-carboxylic acid (C2)

Compound Description: 5-chloro-3-(2-[4-ethoxyphenyl)(ethyl)amino]-2-oxoethyl)-1H-indole-2-carboxylic acid (C2) is an inhibitor of S-Nitrosoglutathione Reductase (GSNOR). In a model of ischemia-reperfusion in isolated rat heart, C2 demonstrated cardioprotective effects by reducing myocardial damage markers, infarct size, and improving ventricular function. These benefits were associated with an increase in S-nitrosylation of mitochondrial proteins.

4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl 3-(1,3-dioxoisoindolin-2-yl)propanoate (QDP)

Compound Description: 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl 3-(1,3-dioxoisoindolin-2-yl)propanoate (QDP) was used to study its impact on cellular immunity in insects. It showed a biphasic dose effect on tricarboxylic acid (TCA) cycle metabolites in insect hemocytes. At certain concentrations, QDP exhibited inhibitory effects on cellular immunity, while at other concentrations, it demonstrated an enhancement of immune responses.

N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-4-(4-fluorobutoxy)-N-[(1-methylpiperidin-4-yl)methyl}]butanamide (BD103)

Compound Description: N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-4-(4-fluorobutoxy)-N-[(1-methylpiperidin-4-yl)methyl}]butanamide (BD103) is a biased negative allosteric modulator of the CXC-motif chemokine receptor CXCR3. It selectively inhibits chemokine-mediated receptor signaling by interacting with specific amino acid residues within the receptor's allosteric binding site. This biased modulation results in a specific inhibition of certain downstream signaling pathways without affecting others.

5-[(N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetamido)methyl]-2-fluorophenyl}boronic acid (BD064)

Compound Description: 5-[(N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetamido)methyl]-2-fluorophenyl}boronic acid (BD064) is another biased negative allosteric modulator of the CXCR3 receptor. Like BD103, it exhibits probe-dependent inhibition of CXCR3 signaling by selectively interacting with specific residues in the allosteric binding site.

3-(4-fluorophenyl)-4-hydroxyfuran-2(5H)-one

Compound Description: 3-(4-fluorophenyl)-4-hydroxyfuran-2(5H)-one (C10H7FO3) is a γ-butyrolactone derivative with potential biological activities, including antitumor and anti-inflammatory properties. The molecule's crystal structure reveals an (E)-configuration for the double bond in the lactone ring. A two-dimensional network is formed through C–H···F and O–H···O hydrogen bonds, resulting in a layered structure.

3-carboxyethyl-1-phenyl-4-{[(fluorophenyl)amino]methyl}-5-(4-nitrophenyl)-1H-pyrazole (23-4-A-CC)

Compound Description: 3-carboxyethyl-1-phenyl-4-{[(fluorophenyl)amino]methyl}-5-(4-nitrophenyl)-1H-pyrazole (23-4-A-CC) is a synthetic compound with antileishmanial activity. It exhibits an IC50 of 3.8 μM against Leishmania amazonensis promastigotes after 72 hours of treatment. Treatment with this compound induced morphological and ultrastructural changes in the parasites, including mitochondrial swelling, lipid storage body accumulation, and flagellar abnormalities.

4-(cyanomethyl)-2-ethoxybenzoic acid

Compound Description: 4-(cyanomethyl)-2-ethoxybenzoic acid (C11H11NO3) is an impurity identified during the synthesis of Repaglinide, an antidiabetic drug. Its structure was confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, MS, and IR.

4-(cyanomethyl)-2-ethoxy-N-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)benzamide

Compound Description: 4-(cyanomethyl)-2-ethoxy-N-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)benzamide (C28H37N3O2) is another impurity found during Repaglinide synthesis. Its structure was elucidated through a combination of spectroscopic techniques, including LC-ESI/MS, 1H NMR, 13C NMR, and IR.

4-(2-amino-2-oxoethyl)-2-ethoxy-N-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)benzamide

Compound Description: 4-(2-amino-2-oxoethyl)-2-ethoxy-N-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)benzamide (C28H39N3O3) was identified as an impurity in Repaglinide synthesis. Structural confirmation was achieved using various spectroscopic methods, including LC-ESI/MS, 1H NMR, 13C NMR, and IR.

2-(3-ethoxy-4-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)carbamoyl)phenyl)acetic acid

Compound Description: 2-(3-ethoxy-4-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)carbamoyl)phenyl)acetic acid (C28H38N2O4) is another impurity found during the synthesis of Repaglinide. This compound's structure was elucidated using a combination of LC-ESI/MS, 1H NMR, 13C NMR, IR spectroscopy, and single-crystal X-ray diffraction.

5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one

Compound Description: 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (C19H18FNO2S) is an impurity identified during the synthesis of Prasugrel hydrochloride, an antiplatelet drug. This compound exhibits keto-enol tautomerism, resulting in two distinct peaks in HPLC analysis.

5-[2-cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate

Compound Description: 5-[2-cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate (C21H20FNO3S) is an impurity identified during the synthesis of Prasugrel hydrochloride. It has not been previously reported in the literature.

5-[2-cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate

Compound Description: 5-[2-cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate (C21H20FNO3S) is an impurity discovered during the preparation of Prasugrel hydrochloride. This compound represents a novel impurity not previously documented in the literature.

5-(2-cyclopropyl-2-oxo-1-phenylethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate

Compound Description: 5-(2-cyclopropyl-2-oxo-1-phenylethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate (C21H21NO3S) is an impurity found during Prasugrel hydrochloride synthesis. This impurity was characterized using spectroscopic methods and represents a novel compound not previously reported.

5-[1-(2-fluorophenyl)-2-oxopropyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate

Compound Description: 5-[1-(2-fluorophenyl)-2-oxopropyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate (C20H18FNO3S) is a novel impurity discovered during Prasugrel hydrochloride synthesis. It is structurally characterized using spectroscopic techniques.

5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl propionate

Compound Description: 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl propionate (C22H22FNO3S) is a novel impurity identified in the synthesis of Prasugrel hydrochloride. It has not been previously described in the literature.

- ((2 - (phenyl/4 - chlorophenyl) - 1 - ((4 - ((Z) - 1 - (substitutedphenyl)ethylideneamino) - 5 - mercapto - 4H - 1,2,4 - triazol - 3 - yl)methyl) - 1H - indol - 3 - yl)methyleneamino)benzoic acid

Compound Description: A series of novel 2 - ((2 - (phenyl/4 - chlorophenyl) - 1 - ((4 - ((Z) - 1 - (substitutedphenyl)ethylideneamino) - 5 - mercapto - 4H - 1,2,4 - triazol - 3 - yl)methyl) - 1H - indol - 3 - yl)methyleneamino)benzoic acid derivatives were synthesized and characterized. These compounds were evaluated for their antifungal activity.

(Z)-2-amino-N-((2-oxo-3-phenyl-2,3,6,7-tetrahydro-1H-1,4-diazepin-5-yl)methylene)-2-phenylacetamide

Compound Description: (Z)-2-amino-N-((2-oxo-3-phenyl-2,3,6,7-tetrahydro-1H-1,4-diazepin-5-yl)methylene)-2-phenylacetamide (m/z 349) is a degradation product of ampicillin sodium. It was identified and characterized using liquid chromatography/hybrid triple quadrupole linear ion trap mass spectrometry (LC/QqLIT-MS) and liquid chromatography/hybrid quadrupole time-of-flight mass spectrometry (LC/QqTOF-MS).

2-(1-(2-amino-2-phenylacetamido)-2-((carboxy(phenyl)methyl)amino)-2-oxoethyl-5,5-dimethyl-4,5-dihydrothiazole-4-carboxylic acid

Compound Description: 2-(1-(2-amino-2-phenylacetamido)-2-((carboxy(phenyl)methyl)amino)-2-oxoethyl-5,5-dimethyl-4,5-dihydrothiazole-4-carboxylic acid (m/z 499) is another degradation product of ampicillin sodium. Its structure was elucidated using LC/QqLIT-MS and LC/QqTOF-MS techniques.

(E)-2-(((3,6-dioxo-5-phenyl-1,6-dihydropyrazin-2(3H)-ylidene)methyl)amino)-3-mercapto-3-methylbutanoic acid

Compound Description: (E)-2-(((3,6-dioxo-5-phenyl-1,6-dihydropyrazin-2(3H)-ylidene)methyl)amino)-3-mercapto-3-methylbutanoic acid (m/z 348) is a degradation product of ampicillin sodium. It was identified and characterized using LC/QqLIT-MS and LC/QqTOF-MS.

5-(amino(phenyl)methyl)-7-formyl-2,2-dimethyl-2,3-dihydroimidazo[5,1-b]thiazole-3-carboxylic acid

Compound Description: 5-(amino(phenyl)methyl)-7-formyl-2,2-dimethyl-2,3-dihydroimidazo[5,1-b]thiazole-3-carboxylic acid (m/z 332) is a degradation product of ampicillin sodium. It was identified and characterized using LC/QqLIT-MS and LC/QqTOF-MS.

2-(1-(2-amino-2-phenylacetamido)-2-((2-(((4-carboxy-5,5-dimethylthiazolidin-2-yl)methyl)amino)-2-oxo-1-phenylethyl)amino)-2-oxoethyl)-5,5-dimethylthiazolidine-4-carboxylic acid

Compound Description: 2-(1-(2-amino-2-phenylacetamido)-2-((2-(((4-carboxy-5,5-dimethylthiazolidin-2-yl)methyl)amino)-2-oxo-1-phenylethyl)amino)-2-oxoethyl)-5,5-dimethylthiazolidine-4-carboxylic acid (m/z 673) is a degradation product of ampicillin sodium, identified and characterized by LC/QqLIT-MS and LC/QqTOF-MS.

2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine

Compound Description: 2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine has been synthesized via a multi-step process starting from oxoacetic acid monohydrate.

Properties

CAS Number

1324298-52-3

Product Name

2-[(3-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate

IUPAC Name

[2-(3-fluoroanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate

Molecular Formula

C18H18FNO4

Molecular Weight

331.343

InChI

InChI=1S/C18H18FNO4/c1-2-23-16-8-6-13(7-9-16)10-18(22)24-12-17(21)20-15-5-3-4-14(19)11-15/h3-9,11H,2,10,12H2,1H3,(H,20,21)

InChI Key

PWMRONLIIOHYAI-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=CC=C2)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.